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Abstract

2'-Deoxy-5'-O-DMT-2'-fluorouridine is a chemically modified nucleoside analog that serves as
a critical building block in the synthesis of therapeutic oligonucleotides and has demonstrated
potential as an antiviral and antineoplastic agent. This technical guide provides an in-depth
overview of its chemical properties, synthesis, and applications, with a focus on its role in
oligonucleotide synthesis and its biological activities. Detailed experimental protocols and
guantitative data are presented to support researchers in the practical application of this
compound.

Introduction

2'-Deoxy-5'-O-DMT-2'-fluorouridine is a derivative of the naturally occurring nucleoside
deoxyuridine. It is characterized by two key modifications: a fluorine atom at the 2' position of
the ribose sugar and a dimethoxytrityl (DMT) group protecting the 5'-hydroxyl function. The 2'-
fluoro modification confers desirable properties to oligonucleotides, including increased
nuclease resistance and enhanced binding affinity to target RNA. The 5-DMT group is
essential for its use in automated solid-phase oligonucleotide synthesis. Beyond its role as a
monomer for oligonucleotide synthesis, this compound has been investigated for its intrinsic
biological activities, notably as an inhibitor of Yellow Fever Virus (YFV) and as a potential
anticancer agent through the inhibition of thymidylate synthetase.[1]
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Physicochemical Properties

A summary of the key physicochemical properties of 2'-Deoxy-5'-O-DMT-2'-fluorouridine is
provided in the table below.

Property Value Reference(s)
CAS Number 146954-74-7 [1][2]
Molecular Formula C30H20FN207 [11[2]
Molecular Weight 548.57 g/mol [1][2]

White to off-white or light
Appearance _ [3]14]
yellow powder/solid

Purity (HPLC) >98%
Storage 2-8°C, protect from light [11[2]
Solubility Soluble in DMSO (100 mg/mL)  [3][4]

Synthesis of 2'-Deoxy-5'-O-DMT-2'-fluorouridine

The synthesis of 2'-Deoxy-5'-O-DMT-2'-fluorouridine is a multi-step process that begins with
the fluorination of a suitable uridine precursor, followed by the protection of the 5'-hydroxyl
group with a dimethoxytrityl (DMT) group.

Synthesis of 2'-Deoxy-2'-fluorouridine (Precursor)

Several methods have been developed for the synthesis of 2'-deoxy-2'-fluoro nucleoside
analogs.[5] A common strategy involves the treatment of 2,2'-anhydro nucleosides with a
fluorinating agent like hydrogen fluoride.[5]

5'-O-DMT Protection of 2'-Deoxy-2'-fluorouridine

The final step in the synthesis of the title compound is the selective protection of the 5'-hydroxyl
group of 2'-deoxy-2'-fluorouridine with a dimethoxytrityl group.
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Experimental Protocol: Synthesis of 2'-Deoxy-5'-O-
DMT-2'-fluorouridine

Materials:

2'-Deoxy-2'-fluorouridine

e 4,4'-Dimethoxytrityl chloride (DMT-CI)

¢ Anhydrous pyridine

o Ethyl acetate

o Saturated aqueous sodium bicarbonate solution

» Saturated aqueous sodium chloride solution (brine)
¢ Anhydrous sodium sulfate

« Silica gel for column chromatography

e Hexane

e Triethylamine

Procedure:

o A solution of 2'-deoxy-2'-fluorouridine in anhydrous pyridine is prepared.

« To this solution, 4,4'-dimethoxytrityl chloride is added portion-wise at room temperature
under an inert atmosphere (e.g., argon).

e The reaction mixture is stirred at room temperature for several hours until the reaction is
complete (monitored by TLC).

o Upon completion, the reaction is quenched by the addition of a small amount of methanol.
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e The mixture is then diluted with ethyl acetate and washed successively with saturated
agueous sodium bicarbonate solution and brine.

e The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is
removed under reduced pressure.

e The crude product is purified by silica gel column chromatography using a gradient of ethyl
acetate in hexane containing a small amount of triethylamine to afford 2'-Deoxy-5'-O-DMT-
2'-fluorouridine as a solid.

Cyclization 2,2"-Anhydrouridine -0- - 2'-Deoxy-5-O-DMT-2'-fluorouridine

Click to download full resolution via product page

Caption: Synthesis pathway of 2'-Deoxy-5'-O-DMT-2'-fluorouridine.

Application in Solid-Phase Oligonucleotide
Synthesis

2'-Deoxy-5'-O-DMT-2'-fluorouridine is primarily used in its phosphoramidite form for the
automated solid-phase synthesis of modified oligonucleotides.[1] The phosphoramidite is
incorporated into the growing oligonucleotide chain using standard phosphoramidite chemistry.

The Phosphoramidite Synthesis Cycle

The synthesis cycle involves four main steps:

» Detritylation: Removal of the 5-DMT protecting group from the support-bound nucleoside
with an acid (e.g., trichloroacetic acid).

o Coupling: Reaction of the free 5'-hydroxyl group with the activated phosphoramidite of the
incoming nucleotide. Activators such as 5-ethylthio-1H-tetrazole (ETT) or 2,5-
dicyanoimidazole (DCI) are commonly used, especially for sterically hindered
phosphoramidites like those with 2'-modifications.
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Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion
mutants.

Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate
triester using an oxidizing agent (e.g., iodine).

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Experimental Protocol: Incorporation into
Oligonucleotides

Materials:

2'-Deoxy-5'-O-DMT-2'-fluorouridine 3'-CE phosphoramidite

Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside

Standard DNA/RNA synthesis reagents (activator, capping solutions, oxidizing solution,
deblocking solution)

Anhydrous acetonitrile

Automated DNA/RNA synthesizer

Procedure:

The 2'-Deoxy-5'-O-DMT-2'-fluorouridine 3'-CE phosphoramidite is dissolved in anhydrous
acetonitrile to the desired concentration (typically 0.1 M).

The phosphoramidite solution is loaded onto the synthesizer.

The oligonucleotide synthesis is performed using a standard protocol on the automated
synthesizer. For the coupling of the 2'-fluoro-modified phosphoramidite, a slightly extended
coupling time may be beneficial to ensure high coupling efficiency.

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid
support and deprotected using standard procedures (e.g., concentrated ammonium
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hydroxide or a mixture of ammonium hydroxide and methylamine).

e The crude oligonucleotide is then purified by reversed-phase high-performance liquid
chromatography (RP-HPLC) with the 5-DMT group still attached ("DMT-on" purification).[6]

[7](8]

e The purified DMT-on oligonucleotide is treated with an acid to remove the DMT group,
followed by desalting to yield the final purified oligonucleotide.

1. Detritylation
(Acid Treatment)

2. Coupling
(Activated Phosphoramidite)

Phosphite Triester

3. Capping
(Acetic Anhydride)

Capped Failures

Stable Phosphate Triester

4. Oxidation
(lodine)

Click to download full resolution via product page

Caption: The solid-phase oligonucleotide synthesis cycle.

Biological Activity

Antiviral Activity

2'-Deoxy-5'-O-DMT-2'-fluorouridine has shown potent in vitro activity against Yellow Fever
Virus (YFV), a member of the Flaviviridae family.[3][4] It exhibited 100% inhibition of YFV at a

concentration of 20 uM and was found to be non-cytotoxic at concentrations up to this level.[3]
[4] The antiviral activity is likely mediated by the intracellular conversion of the nucleoside
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analog to its triphosphate form, which can then inhibit the viral RNA-dependent RNA
polymerase.

Experimental Protocol: Anti-Yellow Fever Virus
Cytopathic Effect (CPE) Inhibition Assay

Materials:

e Vero cells

» Yellow Fever Virus (e.g., 17D strain)

¢ Cell culture medium (e.g., MEM with 5% FBS)

o 96-well cell culture plates

e 2'-Deoxy-5'-O-DMT-2'-fluorouridine

» Neutral red or other viability stain

o Phosphate-buffered saline (PBS)

» Ethanol/citrate extraction buffer

Procedure:

» Vero cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.
o A serial dilution of 2'-Deoxy-5'-O-DMT-2'-fluorouridine is prepared in cell culture medium.

e The growth medium is removed from the cells, and the different concentrations of the
compound are added to the wells.

o The cells are then infected with a predetermined titer of Yellow Fever Virus. Control wells
include uninfected cells and infected cells without the compound.

o The plates are incubated for a period sufficient to observe significant cytopathic effect in the
virus control wells (typically 5-7 days).
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 After incubation, the medium is removed, and the remaining viable cells are stained with a
viability dye such as neutral red.

e The dye is extracted, and the absorbance is measured using a plate reader.

e The concentration of the compound that inhibits the viral cytopathic effect by 50% (ECso) is
calculated.

Mechanism of Action and Cellular Effects of 2'-Fluoro-
Modified Oligonucleotides

Oligonucleotides containing 2'-fluoro modifications have been shown to have off-target effects.
Studies have indicated that 2'-fluoro-modified phosphorothioate antisense oligonucleotides can
lead to the degradation of proteins from the Drosophila behavior/human splicing (DBHS) family,
such as P54nrb and PSF, through a proteasome-mediated pathway.[9][10] This protein
degradation is independent of the oligonucleotide sequence and can be triggered by the
presence of as few as four 2'-fluoro modifications.[9][10] The loss of DBHS proteins has been
linked to an increase in DNA double-strand breaks and can impair cell proliferation.[9]
Furthermore, in vivo studies in mice have shown that 2'-fluoro-modified gapmer antisense
oligonucleotides can cause hepatotoxicity, which is associated with the reduction of DBHS
proteins and the activation of the p53 signaling pathway.[11]
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Caption: Proposed mechanism of off-target toxicity of 2'-fluoro-modified oligonucleotides.

Quantitative Data
NMR Data

While a publicly available spectrum for 2'-Deoxy-5'-O-DMT-2'-fluorouridine is not readily
available, several suppliers indicate that *H-NMR and 3:P-NMR spectra correspond to the
assigned structure. For the related compound 5-Fluoro-2'-deoxyuridine, 3C NMR data in
DMSO-ds has been reported.[12]
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Conclusion

2'-Deoxy-5'-O-DMT-2'-fluorouridine is a versatile and valuable molecule for researchers in
drug development and nucleic acid chemistry. Its unique combination of a 2'-fluoro modification
and a 5'-DMT protecting group makes it an essential component for the synthesis of modified
oligonucleotides with enhanced therapeutic potential. While its own antiviral and antineoplastic
properties are of interest, its primary application remains in the construction of antisense
oligonucleotides, siRNAs, and other nucleic acid-based therapeutics. Researchers utilizing this
compound, particularly in the form of modified oligonucleotides, should be mindful of potential
off-target effects related to interactions with cellular proteins and subsequent downstream
signaling pathway activation. This guide provides a foundational understanding and practical
protocols to facilitate the effective use of 2'-Deoxy-5'-O-DMT-2'-fluorouridine in a research
setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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